2,5-Dimethoxyphenethyl isocyanate
Overview
Description
2,5-Dimethoxyphenethyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to an ethyl chain, which is further connected to a dimethoxybenzene ring. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenethyl isocyanate typically involves the reaction of 1,4-dimethoxybenzene with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, resulting in high-quality product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenethyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of carbamates.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Polyols: React with the isocyanate group to form polyurethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
2,5-Dimethoxyphenethyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Medicine: Utilized in the design of novel pharmaceuticals and therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenethyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms. This reactivity allows the compound to form stable covalent bonds with a variety of nucleophiles, leading to the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group instead of a dimethoxybenzene ring.
2-Isocyanatoethyl acrylate: Contains an acrylate group instead of a dimethoxybenzene ring.
2-Isocyanatoethyl phenyl ether: Contains a phenyl ether group instead of a dimethoxybenzene ring.
Uniqueness
2,5-Dimethoxyphenethyl isocyanate is unique due to the presence of the dimethoxybenzene ring, which imparts specific electronic and steric properties to the compound. This uniqueness allows for distinct reactivity and applications compared to other isocyanate-containing compounds.
Properties
IUPAC Name |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSISUJAVFTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584146 | |
Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-35-8 | |
Record name | 2-(2-Isocyanatoethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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